1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C17H19BrO3 It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a butoxy chain and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromophenol and 4-methoxyphenol.
Etherification: 4-bromophenol undergoes etherification with 4-methoxyphenol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.
Butylation: The resulting product is then subjected to butylation using 1-bromobutane under reflux conditions to introduce the butoxy group.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the etherification and butylation steps.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials such as liquid crystals and polymers.
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural properties.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aromatic ether structure allow it to bind to specific sites on enzymes, potentially inhibiting their activity. The compound can also interact with receptors, modulating their signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methoxybenzene: Lacks the butoxy and methoxyphenoxy groups, making it less complex.
4-bromoanisole: Similar structure but without the butoxy chain.
1-bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the butoxy and methoxyphenoxy groups.
Uniqueness
1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene is unique due to its combination of bromine, butoxy, and methoxyphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications in organic synthesis, materials science, and pharmaceuticals.
Properties
IUPAC Name |
1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWKMCACJVNTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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